Cas no 1805931-33-2 (3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol)

3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol
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- インチ: 1S/C8H7F4NO2/c9-7-5(13)1-4(3-14)2-6(7)15-8(10,11)12/h1-2,14H,3,13H2
- InChIKey: LHPFNPCQIKYRLA-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(CO)=CC=1OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 225.04129111 g/mol
- どういたいしつりょう: 225.04129111 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 225.14
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 55.5
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014001964-1g |
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol |
1805931-33-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Alichem | A014001964-500mg |
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol |
1805931-33-2 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
Alichem | A014001964-250mg |
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol |
1805931-33-2 | 97% | 250mg |
499.20 USD | 2021-06-22 |
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcoholに関する追加情報
Research Brief on 3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS: 1805931-33-2)
3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS: 1805931-33-2) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This fluorinated aromatic alcohol derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel pharmaceuticals targeting central nervous system disorders and inflammatory diseases. Recent studies have highlighted its potential as a building block for small molecule inhibitors and modulators of various biological targets.
The compound's unique structural features, including the trifluoromethoxy group and amino functionality, contribute to its enhanced metabolic stability and membrane permeability - two critical factors in drug development. Research published in the Journal of Medicinal Chemistry (2023) demonstrates its application in the synthesis of potent and selective kinase inhibitors, particularly those targeting protein kinases involved in neurodegenerative pathways. The electron-withdrawing effects of the fluorine and trifluoromethoxy groups appear to significantly influence the binding affinity of derived compounds to their biological targets.
Recent synthetic methodologies have focused on optimizing the production of 3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol with improved yield and purity. A 2024 study in Organic Process Research & Development reported a novel catalytic hydrogenation approach that achieves >95% yield while minimizing the formation of byproducts. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical research and development.
Biological evaluations of derivatives containing this structural motif have shown promising results. In vitro studies conducted by several research groups have demonstrated enhanced blood-brain barrier penetration compared to non-fluorinated analogs. Furthermore, preliminary pharmacokinetic studies indicate favorable metabolic profiles, with the trifluoromethoxy group contributing to increased half-life in plasma. These properties make it particularly valuable for CNS-targeted drug development programs.
The compound has also found applications in radiopharmaceutical development. Recent work published in Nuclear Medicine and Biology (2024) describes its use as a precursor for fluorine-18 labeled PET tracers. The presence of multiple fluorine atoms in the molecule allows for various labeling strategies, enabling the development of novel imaging agents for neurological disorders.
Future research directions for 3-Amino-4-fluoro-5-(trifluoromethoxy)benzyl alcohol include exploration of its potential in PROTAC (proteolysis targeting chimera) development and as a fragment in fragment-based drug discovery. Its balanced physicochemical properties and demonstrated biological activity make it a versatile scaffold for medicinal chemistry applications. Ongoing structure-activity relationship studies continue to reveal new opportunities for optimizing drug candidates derived from this compound.
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